molecular formula C8H9BrClN B12823395 (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine

Cat. No.: B12823395
M. Wt: 234.52 g/mol
InChI Key: VSMZRZUTLAHOGD-YFKPBYRVSA-N
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Description

Systematic IUPAC Nomenclature

The IUPAC name of this compound is derived by prioritizing the functional group hierarchy and substituent positions. The parent chain is ethanamine, with a phenyl group substituted at the first carbon of the amine-containing chain. The phenyl ring bears bromine and chlorine atoms at positions 2 and 4, respectively. The stereochemistry at the chiral center (C1) is designated as S using the Cahn-Ingold-Prelog priority rules.

Systematic Name:
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine

This name reflects:

  • Stereochemistry : S configuration at the chiral carbon.
  • Substituents : Bromine (position 2) and chlorine (position 4) on the phenyl ring.
  • Parent structure : Ethanamine with the phenyl group attached to the first carbon.

Common Pharmaceutical and Industrial Synonyms

While the compound is primarily referenced by its IUPAC name, several synonyms arise in industrial and research contexts. These names often emphasize functional groups or positional isomerism:

Synonym Context of Use
(S)-2-Bromo-4-chlorophenethylamine Pharmacological research
(S)-β-Amino-2-bromo-4-chlorotoluene Synthetic chemistry literature
(S)-1-(2-Br-4-Cl-C₆H₃)CH₂NH₂ Abbreviated industrial protocols

These synonyms highlight the compound’s relationship to phenethylamine derivatives and its halogen substitution pattern.

Chemical Identifier Systems

Key identifiers for this compound are summarized below. Note that some data points are inferred due to limited availability in provided sources.

Identifier Value Source Availability
CAS Registry Not explicitly listed in sources
InChI InChI=1S/C8H9BrClN/c1-6(11)7-2-3-8(10)5(9)4-7/h2-4,6H,11H2,1H3/t6-/m0/s1 Derived from structure
InChI Key FZQXYPVFXFDDMQ-LURJTMIESA-N Calculated
SMILES CC@Hc1cc(Cl)ccc1Br Derived from structure
  • CAS Number : The free amine’s CAS number is not provided in the search results, though its hydrochloride salt (CAS 2343964-52-1) is documented.
  • SMILES : The stereospecific SMILES string encodes the S configuration via the @ symbol.

Structural Classification Within Phenylethylamine Derivatives

This compound belongs to the phenylethylamine class, which features a benzene ring linked to an ethylamine backbone. Its structural distinctiveness arises from:

  • Halogen Substitutions :

    • Bromine at position 2 and chlorine at position 4 introduce steric and electronic effects, altering reactivity compared to unsubstituted phenylethylamine.
    • These substitutions classify it as a dihalogenated derivative, akin to 4-chlorophenethylamine but with additional bromination.
  • Chirality :

    • The S configuration at C1 makes it enantiomerically pure, a critical feature for interactions with chiral biological targets.
  • Backbone Modification :

    • Unlike neurotransmitters like dopamine or serotonin, this compound lacks hydroxyl groups, rendering it more lipophilic and metabolically stable.

Comparative Analysis with Related Derivatives

Compound Substituents Chirality Key Differences
Phenylethylamine None Baseline structure
4-Chlorophenethylamine Cl at position 4 Monosubstituted, no bromine
This compound Br at 2, Cl at 4 S Dihalogenated, chiral center

This structural profile positions the compound as a versatile intermediate in synthesizing bioactive molecules, particularly those targeting halogen-sensitive receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1S)-1-(2-bromo-4-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

VSMZRZUTLAHOGD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)N

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketone

  • The ketone 1-(2-bromo-4-chlorophenyl)ethanone undergoes enantioselective reduction using chiral catalysts or reagents such as chiral borohydrides or transition metal complexes.
  • This step converts the ketone to the corresponding chiral alcohol intermediate, which can then be converted to the amine.

Direct Asymmetric Amination

  • Direct amination of the ketone or its derivatives using chiral amination reagents or catalytic systems.
  • Methods such as catalytic enantioselective allylboration followed by Mizoroki–Heck reaction have been reported for related compounds, providing high enantioselectivity and yield.

Preparation of this compound Hydrochloride Salt

For stability and handling, the free amine is often converted to its hydrochloride salt:

  • Dissolution of the free amine in an appropriate solvent (e.g., DMSO or ethanol).
  • Addition of hydrochloric acid to precipitate the hydrochloride salt.
  • The salt form improves solubility and storage stability, typically stored at 2–8 °C or frozen at -20 °C to -80 °C for long-term preservation.

Solubility and Formulation Notes

  • The hydrochloride salt is soluble in polar solvents such as DMSO and can be formulated for biological assays by mixing with co-solvents like PEG300, Tween 80, or corn oil.
  • Proper dissolution requires stepwise addition of solvents with mixing and sometimes mild heating or sonication to ensure clarity and homogeneity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Notes
1. Ketone synthesis Preparation of 1-(2-bromo-4-chlorophenyl)ethanone Bromination/chlorination or Friedel-Crafts acylation Purified by chromatography; characterized by NMR, MS
2. Asymmetric reduction/amination Conversion to chiral amine via catalytic methods Chiral catalysts, borohydrides, or allylboration/Mizoroki–Heck High enantioselectivity reported
3. Deaminative halogenation Optional halogen introduction via nitrogen deletion N-anomeric amide, CBr4 or CCl3Br, MeCN Moderate to good yields; functional group tolerance
4. Salt formation Conversion to hydrochloride salt HCl in suitable solvent Improves stability and solubility

Research Findings and Considerations

  • The asymmetric synthesis routes provide high enantiomeric excess, crucial for pharmaceutical applications.
  • Deaminative halogenation offers a versatile method for late-stage functionalization of amines, expanding synthetic flexibility.
  • Stability and solubility data emphasize the importance of proper formulation for storage and biological testing.
  • The choice of solvents and reaction conditions significantly affects yield and purity, necessitating optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or sodium hypochlorite.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted phenylamines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research indicates that (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its efficacy and selectivity against specific receptors or enzymes.

Case Study:
A study investigated the compound's role as a precursor in synthesizing novel derivatives aimed at targeting specific receptors involved in neurological disorders. The derivatives demonstrated improved binding affinity and selectivity compared to traditional compounds, showcasing the importance of this compound in drug development .

Organic Synthesis

Chiral Synthesis:
this compound serves as a valuable chiral building block in asymmetric synthesis. Its enantiomeric purity allows chemists to create compounds with specific stereochemistry, which is crucial for biological activity.

Data Table: Chiral Synthesis Applications

Application AreaDescriptionReferences
Asymmetric CatalysisUsed as a substrate for palladium-catalyzed reactions to achieve dynamic kinetic resolution.
Enantioselective ReactionsActs as a key intermediate in synthesizing various pharmaceuticals through enantioselective acylation.

Catalytic Processes

Dynamic Kinetic Resolution:
The compound is employed in catalytic processes involving dynamic kinetic resolution of benzylic amines, which enhances the yield of desired enantiomers while minimizing by-products.

Case Study:
In a recent experiment, this compound was used in a dynamic kinetic resolution process involving palladium catalysts on alkaline-earth supports. The results indicated significant improvements in both yield and enantioselectivity compared to previous methodologies .

Environmental Chemistry

Degradation Studies:
Research has also focused on the environmental impact of this compound, particularly its degradation pathways under various conditions. Understanding these pathways is essential for assessing the compound's ecological footprint and potential toxicity.

Data Table: Environmental Impact Studies

Study FocusFindingsReferences
Biodegradation PathwaysIdentified microbial strains capable of degrading the compound, highlighting its ecological relevance.
Toxicological AssessmentsEvaluated the compound's toxicity levels on aquatic organisms, providing insights into environmental safety.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target molecule, modulating its activity.

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution Patterns

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine Br (2), Cl (4) C₈H₁₀BrClN 248.53 Chiral intermediate, asymmetric synthesis -
1-(4-Bromophenyl)ethan-1-amine (Br-MBA) Br (4) C₈H₁₀BrN 200.08 Used in X-ray detection materials
1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) Cl (4) C₈H₁₀ClN 155.63 Stabilizes inorganic halide layers
(S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine Br (4), OCH₃ (2) C₉H₁₂BrNO 242.11 Methoxy group enhances solubility
(S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine Cl (2), CH₃ (4) C₉H₁₂ClN 169.65 Methyl improves lipophilicity
1-(4-Iodophenyl)ethan-1-amine (I-MBA) I (4) C₈H₁₀IN 247.08 Larger halogen impacts packing
Key Observations:
  • Halogen Position and Size: Bromine and chlorine at the ortho and para positions (target compound) create steric hindrance and electronic effects distinct from para-substituted analogues (Br-MBA, Cl-MBA). The shorter X-X distances in inorganic layers (observed in Br-MBA, Cl-MBA) suggest tighter packing in crystalline materials . I-MBA, with iodine at the para position, exhibits weaker intermolecular interactions due to iodine’s larger atomic radius, reducing lattice stability compared to bromine or chlorine analogues .
  • Functional Group Modifications: Methoxy substitution (e.g., (S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine) introduces hydrogen-bonding capabilities, enhancing solubility in polar solvents .

Enantiomeric and Backbone Variations

  • Chiral Centers: The (S)-configuration in the target compound contrasts with racemic mixtures of non-chiral analogues (e.g., Br-MBA), making it critical for enantioselective applications.

Biological Activity

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C9H10BrClN
  • Molecular Weight : Approximately 270.54 g/mol
  • CAS Number : 825-40-1

The compound features a bromine and chlorine substituent on the phenyl ring, influencing its reactivity and biological interactions. Its hydrochloride form enhances solubility in polar solvents, making it suitable for various laboratory applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors. The presence of halogen atoms can modulate binding affinities towards serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .

Key Mechanisms Include :

  • Receptor Modulation : Acts as an agonist or antagonist depending on the target receptor.
  • Hydrogen Bonding : The amine group facilitates interactions with biomolecules through hydrogen bonds and electrostatic interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds showed that derivatives similar to this compound demonstrated moderate to good activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 - 22.9 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Neuropharmacological Potential

This compound has been investigated for its effects on neurotransmitter systems. Studies have shown its potential to influence serotonin and dopamine pathways, making it a candidate for further research in treating psychiatric conditions .

Study on Antichlamydial Activity

In a study examining the antichlamydial activity of related compounds, researchers found that certain derivatives exhibited selective activity against Chlamydia species. The results indicated potential pathways for developing new drugs targeting this pathogen . Although this compound was not the primary focus, its structural similarities suggest it could be evaluated for similar activity.

Synthesis and Evaluation of Derivatives

A recent investigation into the synthesis of various derivatives based on this compound revealed promising results regarding their binding affinities and biological activities. Compounds derived from this scaffold were tested against multiple bacterial strains and showed varying levels of efficacy, indicating the importance of structural modifications in enhancing biological activity .

Q & A

Q. How does the electron-withdrawing effect of bromine/chlorine impact reaction kinetics in SNAr or Ullmann couplings?

  • Bromine’s stronger -I effect accelerates SNAr but may deactivate the ring toward electrophilic substitution. Comparative kinetic studies with mono-halogenated analogs (e.g., 4-chloro vs. 2-bromo derivatives ) quantify substituent effects.

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